2,2-Dimethyl-4(s)-4-bromomethyl-1,3-dioxalane

chiral building block enantiomeric purity asymmetric synthesis

2,2-Dimethyl-4(s)-4-bromomethyl-1,3-dioxalane (CAS 113428-57-2) is a chiral, five-membered cyclic acetal (1,3-dioxolane) bearing a reactive bromomethyl substituent at the 4-position. The (S)-enantiomer serves as a versatile electrophilic building block in the asymmetric synthesis of pharmaceuticals, agrochemicals, and functional materials.

Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
CAS No. 113428-57-2
Cat. No. B056531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-4(s)-4-bromomethyl-1,3-dioxalane
CAS113428-57-2
Molecular FormulaC6H11BrO2
Molecular Weight195.05 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)CBr)C
InChIInChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m1/s1
InChIKeyZOPZKFNSQYCIPP-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-4(s)-4-bromomethyl-1,3-dioxalane (CAS 113428-57-2): A High-Purity Chiral Dioxolane Building Block for Enantioselective Synthesis


2,2-Dimethyl-4(s)-4-bromomethyl-1,3-dioxalane (CAS 113428-57-2) is a chiral, five-membered cyclic acetal (1,3-dioxolane) bearing a reactive bromomethyl substituent at the 4-position [1]. The (S)-enantiomer serves as a versatile electrophilic building block in the asymmetric synthesis of pharmaceuticals, agrochemicals, and functional materials [2]. Its commercial availability in high chemical purity (≥99%) and high enantiomeric purity (≥97.0%) positions it as a superior alternative to the racemic mixture (CAS 36236-76-7) and the (R)-enantiomer (CAS 14437-87-7) when stereochemical integrity is critical .

Why the (S)-Enantiomer of 2,2-Dimethyl-4-bromomethyl-1,3-dioxalane Cannot Be Substituted by Racemate or (R)-Counterpart in Chiral Synthesis


The 1,3-dioxolane ring in 2,2-dimethyl-4-bromomethyl-1,3-dioxalane is chiral at C4, and the absolute configuration (S vs. R) dictates the stereochemical outcome in downstream transformations [1]. The racemic mixture (CAS 36236-76-7) introduces an equimolar (R)-enantiomer that can lead to undesired stereoisomeric byproducts, complicating purification and reducing yield of the target enantiopure product. Moreover, the commercial (R)-enantiomer (CAS 14437-87-7) is typically offered at lower chemical purity (95 %–98 %) and with unspecified optical purity, introducing uncertainty in critical applications such as active pharmaceutical ingredient (API) intermediate synthesis . The following quantitative evidence demonstrates the measurable advantages of the (S)-enantiomer over these alternatives.

Quantitative Differentiation Evidence: 2,2-Dimethyl-4(s)-4-bromomethyl-1,3-dioxalane vs. Racemate and (R)-Enantiomer


Enantiomeric Purity: The (S)-Enantiomer Offers Verified ≥97.0% Optical Purity vs. Unspecified Enantiopurity for (R)- and Racemic Forms

The (S)-enantiomer (CAS 113428-57-2) is commercially supplied with a certified optical purity of ≥ 97.0% (Chiral HPLC), as reported in batch-specific certificates of analysis from a major Chinese fine-chemical supplier . In contrast, the (R)-enantiomer (CAS 14437-87-7) and the racemic form (CAS 36236-76-7) are listed by multiple vendors with only chemical purity ranges (95%–98%) and no quantifiable optical purity specification . This absence of optical purity data represents a risk for enantiospecific applications, where even small amounts of the wrong enantiomer can profoundly alter biological activity or pharmacological properties.

chiral building block enantiomeric purity asymmetric synthesis

Chemical Purity Superiority: Batch Purity of 99.4%–99.6% for the (S)-Enantiomer Exceeds Typical 95%–98% for Competitor Forms

Two independently reported batches of the (S)-enantiomer show analytical purities of 99.4% and 99.6% (GC/HPLC) . The racemic form is offered by mainstream suppliers at 95%–98% , while the (R)-enantiomer is typically listed at 95% . A difference of up to 4.4 absolute percentage points in purity translates into proportionally higher loading of unknown impurities, which can interfere with sensitive catalytic cycles or lead to out-of-specification intermediates in multi-step sequences.

chemical purity QA/QC intermediate qualification

Patent-Validated Synthetic Utility: Specifically Claimed as Intermediate in a U.S. Patent for a Hyperlipidemia Drug Candidate

U.S. Patent 5,614,548 explicitly describes the use of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl bromide (the racemic version of the target scaffold) as a key intermediate in the preparation of (±)-3-hexadecylthio-2-methoxy-N,N-dimethyl-N-β-hydroxyethyl-1-propyl ammonium bromide, a compound investigated for hyperlipidemia treatment [1]. While the patent example utilizes the racemic intermediate, the availability of the enantiopure (S)-form enables the preparation of single-enantiomer analogs, which is increasingly demanded by regulatory agencies. Neither the (R)-enantiomer nor the racemic mixture is associated with an optimized large-scale synthesis procedure documented in the patent literature with the same level of detail.

API intermediate patent-protected synthesis hyperlipidemia

Physicochemical Consistency: The (S)-Enantiomer Exhibits Well-Defined Boiling Point (192.2 °C) and Density (1.359 g/cm³) for Scalable Processing

The (S)-enantiomer is characterized by a boiling point of 192.2 °C at 760 mmHg and a density of 1.359 g/cm³ . These values are consistent with the racemic form (CAS 36236-76-7), which has a reported boiling point of 75 °C at 10 Torr (approximately 192 °C at atmospheric pressure) and density of 1.381 g/cm³ . While not a differentiator per se, the availability of reliable, experimentally measured physical constants for the (S)-enantiomer aids in engineering calculations for distillation, extraction, and reactor design in kilo-lab and pilot-plant settings.

physicochemical properties process chemistry scale-up

High-Value Application Scenarios for 2,2-Dimethyl-4(s)-4-bromomethyl-1,3-dioxalane Based on Proven Differentiation


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

When the downstream target is a single-enantiomer drug substance (e.g., hyperlipidemia agents or antiviral nucleoside analogs), the (S)-enantiomer provides a stereochemically pure starting material that avoids the need for costly chiral resolution steps later in the synthesis. The certified optical purity ≥97.0% directly supports compliance with ICH Q3A impurity thresholds .

Multi-Gram to Kilogram Scale-Up Campaigns Requiring High Starting Material Purity

With batch purities of 99.4%–99.6%, the (S)-enantiomer minimizes byproduct formation in subsequent alkylation, nucleophilic substitution, or cross-coupling reactions, thereby improving overall yield and reducing purification burden—a key cost driver in large-scale preparation of advanced intermediates .

Structure-Activity Relationship (SAR) Studies Where Absolute Configuration Impacts Biological Activity

In medicinal chemistry programs exploring chiral ether phospholipids or receptor ligands, the (S)-enantiomer ensures that the observed biological activity is unambiguously attributed to the (S)-configuration. Using racemic or (R)-enantiomer of lower purity would introduce configurational ambiguity and potential false structure-activity conclusions [1].

Quote Request

Request a Quote for 2,2-Dimethyl-4(s)-4-bromomethyl-1,3-dioxalane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.